molecular formula C24H29N3O4 B266267 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B266267
Peso molecular: 423.5 g/mol
Clave InChI: KBQMYTWLQMKUFL-XDOYNYLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been shown to exhibit a variety of biological activities.

Mecanismo De Acción

The mechanism of action of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which can help to reduce blood pressure and improve blood flow. Additionally, cGMP has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to the therapeutic potential of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272.
Biochemical and Physiological Effects:
4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 has been shown to have a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 in lab experiments is its well-characterized mechanism of action. Additionally, it has been shown to exhibit a variety of biological activities, which may make it useful for studying a range of physiological processes. However, one limitation of using 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 in lab experiments is its potential toxicity, which may limit its use in certain contexts.

Direcciones Futuras

There are several potential future directions for research on 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272. One area of interest is the development of novel therapeutic applications, particularly in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272, as well as its potential toxicity and limitations. Finally, there may be opportunities to develop new derivatives of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 with improved pharmacological properties.

Métodos De Síntesis

The synthesis of 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 involves several steps, including the condensation of 4-butoxybenzaldehyde with glycine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine-4-carboxaldehyde. The resulting product is then subjected to a cyclization reaction to form the final compound.

Aplicaciones Científicas De Investigación

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Additionally, 4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one 41-2272 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential.

Propiedades

Nombre del producto

4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C24H29N3O4

Peso molecular

423.5 g/mol

Nombre IUPAC

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-4-5-16-31-19-8-6-18(7-9-19)22(28)20-21(17-10-12-25-13-11-17)27(15-14-26(2)3)24(30)23(20)29/h6-13,21,28H,4-5,14-16H2,1-3H3/b22-20-

Clave InChI

KBQMYTWLQMKUFL-XDOYNYLZSA-N

SMILES isomérico

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

SMILES canónico

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.